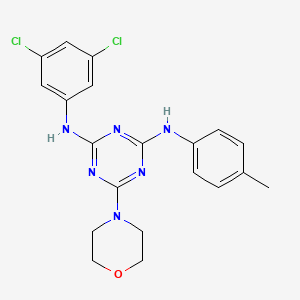

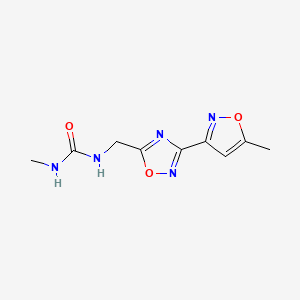

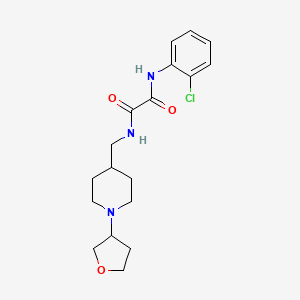

![molecular formula C18H19FN2O2S B2443754 (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide CAS No. 850192-59-5](/img/structure/B2443754.png)

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids, which are structurally similar to the tetrahydrocannabinol (THC) found in cannabis.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

In a study focused on piperidine derivatives for corrosion inhibition of iron, Kaya et al. (2016) explored the adsorption and inhibition properties through quantum chemical calculations and molecular dynamics simulations. Although the compound is not directly mentioned, the research methodology and findings provide valuable insights into how similar compounds, including (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide, could be applied in materials science and corrosion prevention (Kaya et al., 2016).

Antagonistic Properties in Medical Research

Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives for their potential as CCR5 antagonists, which are crucial in preventing HIV-1 infection. This study highlights the biomedical applications of this compound derivatives in developing treatments for viral infections (Cheng De-ju, 2015).

Functionalization of Fullerenes

Li et al. (2015) explored the reaction of N-fluorobenzenesulfonimide with C60, leading to various bisfullerene adducts. This process illustrates the compound's role in the functionalization of fullerenes, contributing to advancements in materials science and nanotechnology (Li et al., 2015).

COX-2 Inhibition for Pain and Inflammation Treatment

Research by Hashimoto et al. (2002) on benzenesulfonamide derivatives demonstrated their potential as selective COX-2 inhibitors, which could be crucial for developing new treatments for pain and inflammation. This study underscores the pharmaceutical applications of compounds like this compound in creating safer and more effective drugs (Hashimoto et al., 2002).

Detection of Thiophenols in Environmental and Biological Sciences

Wang et al. (2012) developed a fluorescent probe using a sulfonamide group for selective discrimination of thiophenols over aliphatic thiols. This innovative application could significantly impact environmental monitoring and biological research, showcasing the compound's utility in analytical chemistry (Wang et al., 2012).

properties

IUPAC Name |

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c1-14-4-10-17(11-5-14)24(22,23)20-18(21-12-2-3-13-21)15-6-8-16(19)9-7-15/h4-11H,2-3,12-13H2,1H3/b20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDIWPQDFQJONP-ZZEZOPTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

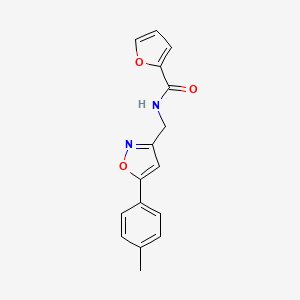

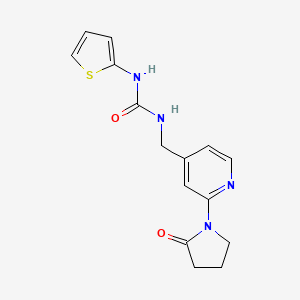

![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)

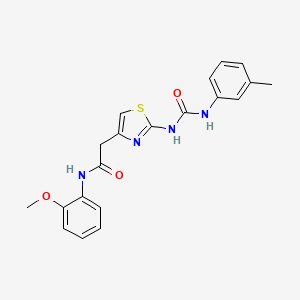

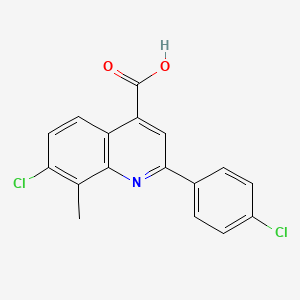

![6,7-Dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2443681.png)

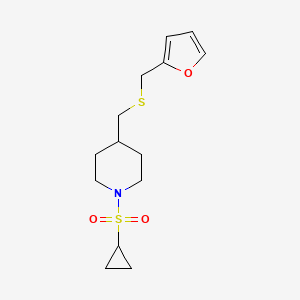

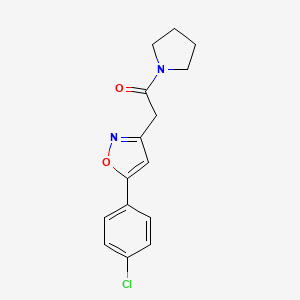

![N-(2-furylmethyl)-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2443690.png)